5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol is a complex organic compound with a unique structure. It belongs to the class of naphthalenols and is characterized by its multiple methyl groups and an ethenyl group attached to a decahydronaphthalene backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol typically involves multiple steps. One common method starts with the hydrogenation of naphthalene derivatives to form the decahydronaphthalene core. Subsequent alkylation reactions introduce the methyl groups at specific positions. The ethenyl group is then added through a vinylation reaction, and the hydroxyl group is introduced via hydrolysis or oxidation reactions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and alkylation processes. High-pressure hydrogenation reactors and specialized catalysts are used to ensure efficient conversion and high yields. The final product is purified through distillation and recrystallization techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or other functionalized derivatives.
Scientific Research Applications
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol, 5-ethenyldecahydro-1,5,6,8a-tetramethyl-: Similar structure but different functional groups.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar backbone but different substituents.
Uniqueness
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
111951-16-7 |
---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
5-ethenyl-1,5,6,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C16H28O/c1-6-14(3)12(2)9-11-15(4)13(14)8-7-10-16(15,5)17/h6,12-13,17H,1,7-11H2,2-5H3 |
InChI Key |
UZCSRCYFFSFNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C1(C)C=C)CCCC2(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.